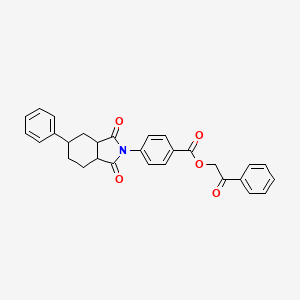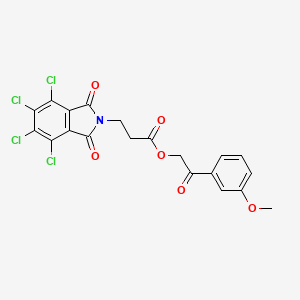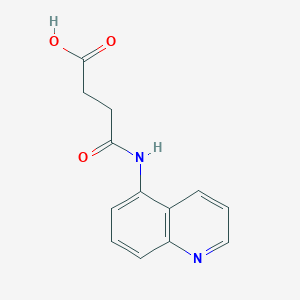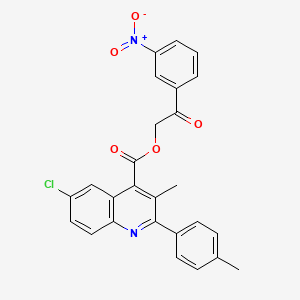![molecular formula C15H14FN5 B12471177 1-(4-fluorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471177.png)
1-(4-fluorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of a fluorophenyl group enhances its chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often utilize high-throughput synthesis techniques, including microwave-assisted synthesis and ultrasonic-assisted synthesis, to enhance reaction rates and yields . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine involves the inhibition of specific enzymes and proteins. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with an amine group instead of a pyrrolidine ring.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a different position of the fluorophenyl group.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a methoxy group instead of a fluorophenyl group.
Uniqueness
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which enhances its biological activity and chemical stability compared to similar compounds . The fluorophenyl group also contributes to its unique properties by increasing its lipophilicity and ability to interact with biological targets .
Eigenschaften
Molekularformel |
C15H14FN5 |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H14FN5/c16-11-3-5-12(6-4-11)21-15-13(9-19-21)14(17-10-18-15)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2 |
InChI-Schlüssel |
QMPCBCVBFAMRJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471103.png)
![3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12471121.png)


![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)

![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471141.png)
![ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate](/img/structure/B12471147.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B12471148.png)


![4-chloro-3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471167.png)
![N,N'-methanediylbis[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanamide]](/img/structure/B12471171.png)

